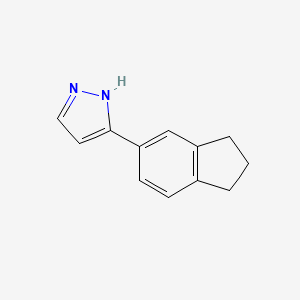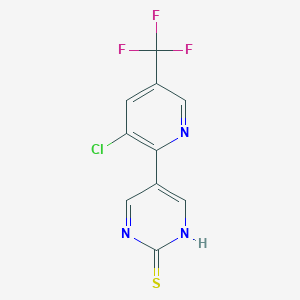
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline
説明
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is an important aromatic heterocyclic compound with wide-ranging applications in the field of synthetic organic chemistry. It is used as a precursor for the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various quinoline derivatives and other heterocyclic compounds, which are used as building blocks in the synthesis of many biologically active compounds.
科学的研究の応用
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline has been extensively studied for its potential applications in the field of synthetic organic chemistry. It has been used as a precursor for the synthesis of various pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of various quinoline derivatives and other heterocyclic compounds, which are used as building blocks in the synthesis of many biologically active compounds.
作用機序
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is believed to act as a Lewis acid, which can form complexes with various organic molecules. This complex formation can lead to the formation of new compounds with different structures and properties. Additionally, the compound is believed to be able to catalyze various chemical reactions, such as the formation of aryl halides.
Biochemical and Physiological Effects
This compound is believed to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of certain drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol, which can lead to a decrease in the levels of cholesterol in the body.
実験室実験の利点と制限
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is a relatively stable compound, which makes it suitable for use in laboratory experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, the compound is toxic and should be handled with care. Additionally, it is not very soluble in water and may require the use of organic solvents for its dissolution.
将来の方向性
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline has a wide range of potential applications in the field of synthetic organic chemistry. Further research is needed to explore the potential of this compound in the synthesis of various pharmaceuticals, dyes, and other organic compounds. Additionally, further research is needed to explore the potential of this compound as a catalyst for various chemical reactions. Finally, further research is needed to explore the potential of this compound to inhibit the activity of various enzymes involved in the metabolism of drugs and the synthesis of cholesterol.
特性
IUPAC Name |
2-chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(14)15-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSHUPKKSXWIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)
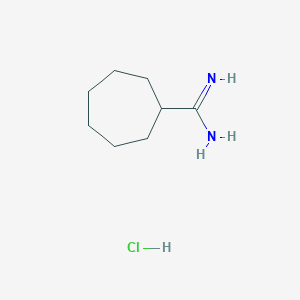
![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione](/img/structure/B3033224.png)

![2-[4-(Dimethylamino)benzyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033226.png)
![(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone](/img/structure/B3033229.png)
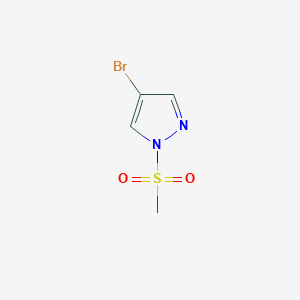
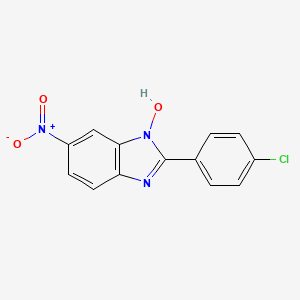

![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B3033234.png)
